molecular formula C7H3BrFNO4 B1405407 3-Bromo-5-fluoro-2-nitrobenzoic acid CAS No. 1628556-99-9

3-Bromo-5-fluoro-2-nitrobenzoic acid

Cat. No. B1405407
M. Wt: 264 g/mol
InChI Key: FSQLAPZDEQXCLJ-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-2-nitrobenzoic acid is a chemical compound with the molecular formula C7H3BrFNO4 and a molecular weight of 264.01 . It is a solid substance at ambient temperature .


Molecular Structure Analysis

The InChI code for 3-Bromo-5-fluoro-2-nitrobenzoic acid is 1S/C7H3BrFNO4/c8-5-2-3(10(13)14)1-4(6(5)9)7(11)12/h1-2H,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

3-Bromo-5-fluoro-2-nitrobenzoic acid is a solid substance at ambient temperature . It has a molecular weight of 264.01 .

Scientific Research Applications

Fluorimetric Analysis

Research by Imai and Watanabe (1981) highlights the use of fluorogenic reactions with derivatives similar to 3-Bromo-5-fluoro-2-nitrobenzoic acid for the determination of secondary amino acids. The study demonstrates superior reactivity and fluorescence yield with these compounds, making them valuable for analytical purposes in biochemistry (Imai & Watanabe, 1981).

Crystallographic Study

Pramanik et al. (2019) conducted a crystallographic study on benzoic acid derivatives, including those structurally related to 3-Bromo-5-fluoro-2-nitrobenzoic acid, to understand their molecular geometries and electrostatic potentials. This research aids in the understanding of intermolecular interactions and molecular assembly in solid-state chemistry (Pramanik, Dey, & Mukherjee, 2019).

Synthesis Methodologies

Křupková et al. (2013) described the use of a structurally similar compound, 4-Chloro-2-fluoro-5-nitrobenzoic acid, as a building block in the solid-phase synthesis of heterocyclic scaffolds. This application underscores the importance of such compounds in facilitating the preparation of diverse libraries of nitrogenous heterocycles, critical in drug discovery (Křupková, Funk, Soural, & Hlaváč, 2013).

Pharmaceutical Intermediates

Chen et al. (2020) developed a continuous-flow synthesis of 5-fluoro-2-nitrobenzotrifluoride, starting from a precursor similar to 3-Bromo-5-fluoro-2-nitrobenzoic acid. This process demonstrates the compound's role in producing fine chemical and pharmaceutical intermediates efficiently and safely, highlighting its significance in industrial applications (Chen, Shen, Qiu, Wu, Bai, & Su, 2020).

Safety And Hazards

The safety information for 3-Bromo-5-fluoro-2-nitrobenzoic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-bromo-5-fluoro-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNO4/c8-5-2-3(9)1-4(7(11)12)6(5)10(13)14/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQLAPZDEQXCLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)[N+](=O)[O-])Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-fluoro-2-nitrobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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